Thapsigargicin

Vue d'ensemble

Description

Thapsigargicin is a sesquiterpene lactone derived from the plant Thapsia garganica, commonly known as the “deadly carrot.” This compound has been traditionally used in Mediterranean folk medicine to treat various ailments such as rheumatic pain, lung diseases, and female infertility. This compound is known for its potent cytotoxic properties, primarily due to its ability to inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump, leading to apoptosis in cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of thapsigargicin involves multiple steps, starting from simpler organic molecules. One of the reported synthetic routes begins with (S)-carvone and involves 42 steps to achieve the final product with an overall yield of 0.6% . The synthesis includes various reactions such as oxidation, reduction, and esterification under controlled conditions.

Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and low yield from synthetic routes. efforts have been made to convert related compounds like trilobolide into this compound, providing a more economically feasible and sustainable source for potential drug production .

Analyse Des Réactions Chimiques

Types of Reactions: Thapsigargicin undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Esterification reactions often use acid chlorides and alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while esterification can produce different ester forms of the compound .

Applications De Recherche Scientifique

Therapeutic Applications

-

Cancer Therapy :

- Esophageal Cancer : Thapsigargicin has been found to sensitize esophageal squamous cell carcinoma (ESCC) to TRAIL (TNF-related apoptosis-inducing ligand) treatment. Studies indicate that it enhances apoptosis in ESCC cells by promoting the expression of CHOP and DR5, critical mediators of the apoptotic pathway .

- Glioblastoma Multiforme : Research indicates potential applications in treating aggressive brain tumors like glioblastoma multiforme through its cytotoxic effects on tumor cells .

- Viral Infections :

- Cellular Biology Research :

Case Study 1: this compound in Esophageal Cancer

A study demonstrated that this compound significantly increased apoptosis in ESCC cells when combined with TRAIL. The combination treatment showed enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve therapeutic outcomes for patients with this type of cancer .

Case Study 2: Antiviral Activity

In vitro studies have indicated that this compound can inhibit SARS-CoV-2 replication by disrupting calcium signaling pathways essential for viral entry and replication within host cells. This finding opens avenues for further research into its potential as a therapeutic agent against viral infections .

Future investigations are focusing on this compound's role in modulating the unfolded protein response and its implications for treating various diseases characterized by protein misfolding and ER stress. Additionally, ongoing clinical trials are assessing its efficacy and safety as an anticancer therapeutic agent, particularly in combination therapies with other chemotherapeutics .

Mécanisme D'action

Thapsigargicin exerts its effects by inhibiting the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump. This inhibition leads to an increase in cytosolic calcium levels, triggering the unfolded protein response and ultimately causing apoptosis. The compound’s lipophilic properties allow it to integrate into cellular membranes, where it interacts with SERCA .

Comparaison Avec Des Composés Similaires

Trilobolide: Another sesquiterpene lactone with a similar structure and biological activity.

Mipsagargin: A prodrug derived from thapsigargicin, designed for targeted cancer therapy.

Uniqueness: this compound is unique due to its potent inhibition of the SERCA pump and its ability to induce apoptosis in a wide range of cell types. Its high cytotoxicity makes it a valuable tool in scientific research and a promising candidate for anticancer drug development .

Activité Biologique

Thapsigargicin, a potent inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), is derived from the plant Thapsia garganica. This compound has garnered significant attention in recent years due to its diverse biological activities, particularly in inducing apoptosis in various cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different cancer types, and relevant case studies.

This compound primarily exerts its biological effects through the inhibition of SERCA, which leads to an increase in cytosolic calcium levels. This calcium overload triggers several downstream signaling pathways that culminate in apoptosis. Key mechanisms include:

- Endoplasmic Reticulum (ER) Stress : this compound induces ER stress by disrupting calcium homeostasis, leading to the activation of the unfolded protein response (UPR). This response can initiate apoptosis if stress is prolonged or severe.

- Activation of Apoptotic Pathways : The compound has been shown to activate caspases, particularly caspase-3 and caspase-9, which are crucial for the execution phase of apoptosis. It also modulates pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, influencing cell survival outcomes.

Biological Activity Across Cancer Types

This compound's anticancer potential has been explored in various studies focusing on different cancer types:

1. Esophageal Cancer

A study demonstrated that this compound enhances the sensitivity of esophageal squamous cell carcinoma (ESCC) to TRAIL (TNF-related apoptosis-inducing ligand). The combination treatment induced significant apoptosis through increased reactive oxygen species (ROS) generation and activation of caspases .

| Parameter | Control | This compound (1 µM) | TRAIL (100 ng/ml) | Combination |

|---|---|---|---|---|

| Apoptosis Rate (%) | 10 | 35 | 30 | 70 |

| Caspase-3 Activity | Low | High | Moderate | Very High |

2. Adrenocortical Carcinoma

In another study, this compound was shown to inhibit the viability of adrenocortical carcinoma (ACC) cells by activating Jun N-terminal kinase (JNK) signaling pathways. The results indicated a dose-dependent reduction in cell proliferation and increased apoptosis rates .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 1 | 85 | 15 |

| 10 | 50 | 40 |

| 30 | 20 | 70 |

3. Prostate Cancer

This compound also demonstrated significant effects in prostate cancer models, where it inhibited cell proliferation and increased apoptotic markers. The study reported that treatment with this compound resulted in a marked increase in caspase-3 activity and a decrease in cell viability .

Case Studies

Several case studies have highlighted this compound's potential as a therapeutic agent:

- Case Study on ESCC : In vitro experiments revealed that this compound combined with TRAIL led to synergistic effects in inducing apoptosis in ESCC cells. The study underscored the role of ER stress and ROS generation as pivotal factors in enhancing TRAIL sensitivity .

- Adrenocortical Carcinoma Study : this compound was administered to ACC xenograft models, resulting in significant tumor growth suppression. The study emphasized the activation of JNK signaling as a key mechanism behind this effect .

Propriétés

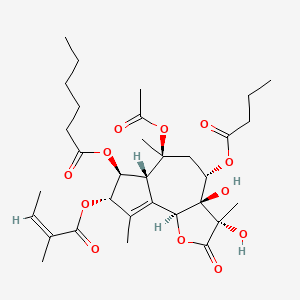

IUPAC Name |

[6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O12/c1-9-12-13-15-22(35)41-26-24-23(18(5)25(26)42-28(36)17(4)11-3)27-32(39,31(8,38)29(37)43-27)20(40-21(34)14-10-2)16-30(24,7)44-19(6)33/h11,20,24-27,38-39H,9-10,12-16H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWLOFYIORKNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67526-94-7 | |

| Record name | Thapsigargicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.